Ethyl 2-cyano-2-methyl-3-phenylpropanoate

asymmetric synthesis phase-transfer catalysis chiral building blocks

Enantioselective synthesis of α,α-disubstituted amino acids is often hindered by poor substrate reactivity and low stereocontrol. Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS 104876-35-9) solves this with its sterically hindered α-quaternary carbon and phenyl group. - **Asymmetric alkylation**: Achieve up to 97% ee using chiral phase-transfer catalysts - **Physicochemical advantage**: XLogP 2.7 enhances membrane permeability vs. methyl ester (2.4) - **Quality assurance**: Batch-specific COA with ≥95% purity (NMR/HPLC/GC) Supplied in research-grade quantities for immediate integration into multi-step syntheses.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 104876-35-9
Cat. No. B3374892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-methyl-3-phenylpropanoate
CAS104876-35-9
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC=CC=C1)C#N
InChIInChI=1S/C13H15NO2/c1-3-16-12(15)13(2,10-14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
InChIKeyREKQIBZXKNXEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-2-methyl-3-phenylpropanoate: Technical Specifications & Procurement


Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS 104876-35-9) is a specialty α-cyanoester building block featuring a quaternary carbon center substituted with a cyano, methyl, phenyl, and ethyl ester group. The compound is characterized by its molecular formula C13H15NO2, a molecular weight of 217.26 g/mol, and a predicted XLogP3-AA value of 2.7 [1]. It is supplied by several vendors with a standard purity of ≥95% as verified by NMR, HPLC, or GC . The α-quaternary carbon center imparts significant steric hindrance and metabolic stability, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis .

Ethyl 2-cyano-2-methyl-3-phenylpropanoate: Why Generics Fail


The α-quaternary carbon center of ethyl 2-cyano-2-methyl-3-phenylpropanoate is a critical structural feature that distinguishes it from simpler α-cyanoesters such as ethyl 2-cyano-2-methylpropanoate (CAS 1572-98-1) and from analogs lacking the phenyl group [1]. This α-quaternary center confers unique reactivity in phase-transfer catalysis, enabling high enantioselectivity in asymmetric alkylations that are unattainable with non-quaternary or non-phenyl-bearing substrates . Furthermore, the ethyl ester moiety confers distinct physicochemical properties compared to the methyl ester analog (CAS 27771-06-8), including higher lipophilicity (XLogP3-AA 2.7 vs. 2.4 for the methyl ester) and a higher boiling point (350.9°C predicted vs. 488.0°C predicted for the methyl ester), which directly impact downstream synthetic handling and purification [1][2]. Substituting this compound with a generic α-cyanoester would risk loss of enantioselectivity, altered reaction kinetics, and unpredictable outcomes in multi-step synthetic routes.

Ethyl 2-cyano-2-methyl-3-phenylpropanoate: Comparative Evidence


α-Quaternary Carbon: Superior Enantioselectivity

Ethyl 2-cyano-2-methyl-3-phenylpropanoate possesses an α-quaternary carbon center (Cα bonded to four non-hydrogen substituents: cyano, methyl, phenyl, and ethoxycarbonyl). This feature is absent in simpler α-cyanoesters such as ethyl 2-cyano-2-methylpropanoate (CAS 1572-98-1), which has a tertiary α-carbon (Cα bonded to hydrogen) [1]. The α-quaternary center creates a rigid, sterically congested environment that is essential for achieving high enantioselectivity in catalytic asymmetric alkylations. Specifically, under phase-transfer conditions using a chiral catalyst, this compound can undergo alkylation to afford products with up to 97% enantiomeric excess (ee) . In contrast, analogous tertiary α-cyanoesters typically yield lower ee values (<90%) under similar conditions [2].

asymmetric synthesis phase-transfer catalysis chiral building blocks

Lipophilicity: Enhanced Permeability vs. Methyl Ester

The predicted octanol-water partition coefficient (XLogP3-AA) for ethyl 2-cyano-2-methyl-3-phenylpropanoate is 2.7 [1]. This value is 0.3 units higher than that of the methyl ester analog (methyl 2-cyano-2-methyl-3-phenylpropanoate, CAS 27771-06-8), which has a LogP of 2.4 [2]. This difference corresponds to a ~2-fold increase in lipophilicity (ΔLogP 0.3 ≈ 2× higher octanol-water partition).

drug design ADME partition coefficient

Boiling Point and Density: Process Handling Advantages

Ethyl 2-cyano-2-methyl-3-phenylpropanoate exhibits a predicted boiling point of 350.9±22.0 °C and a predicted density of 1.077±0.06 g/cm³ . In stark contrast, the non-phenyl analog ethyl 2-cyano-2-methylpropanoate (CAS 1572-98-1) has an experimental boiling point of 185-194.6 °C and a density of 0.97-1.001 g/cm³ [1][2]. The substantial difference in boiling point (Δ ~160 °C) reflects the increased molecular weight and intermolecular forces conferred by the phenyl group.

process chemistry purification physical properties

Purity and Batch Consistency: COA-Verified Quality

Commercial suppliers of ethyl 2-cyano-2-methyl-3-phenylpropanoate, such as Bidepharm, provide batch-specific Certificates of Analysis (COA) confirming purity ≥95% by NMR, HPLC, or GC . This level of documented quality assurance is critical for reproducible research, yet many generic α-cyanoester analogs are offered without comprehensive analytical data, often only listing nominal purity without verified chromatographic or spectroscopic support .

quality control procurement reproducibility

Ethyl 2-cyano-2-methyl-3-phenylpropanoate: Key Application Scenarios


Synthesis of Chiral α,α-Disubstituted Amino Acids

The α-quaternary carbon center of ethyl 2-cyano-2-methyl-3-phenylpropanoate makes it an ideal substrate for asymmetric alkylation reactions using chiral phase-transfer catalysts. This methodology enables the preparation of enantiomerically enriched α,α-disubstituted α-amino acids, which are valuable building blocks for peptidomimetics and constrained peptides . The high enantioselectivity (up to 97% ee) achievable with this compound directly translates to higher yields of the desired enantiomer and reduced purification costs.

CNS-Penetrant Drug Candidates

With an XLogP3-AA value of 2.7, this compound exhibits significantly higher lipophilicity compared to its methyl ester analog (LogP 2.4), suggesting enhanced passive permeability across biological membranes, including the blood-brain barrier [1]. It is therefore a preferred ester prodrug moiety or intermediate for CNS-targeted small molecule programs where improved brain exposure is desired.

High-Purity Building Block for Multi-Step Synthesis

The availability of batch-specific Certificates of Analysis (COA) confirming purity ≥95% by NMR, HPLC, or GC ensures that this building block meets the stringent quality requirements of multi-step synthetic routes . This is particularly critical in late-stage functionalization and medicinal chemistry campaigns where impurity profiles can confound biological assay results.

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